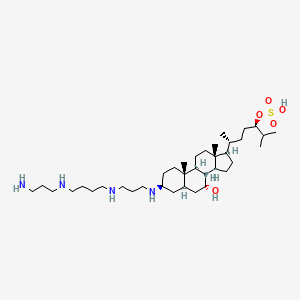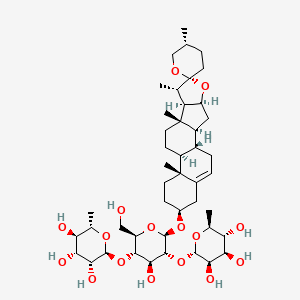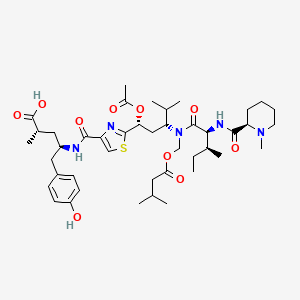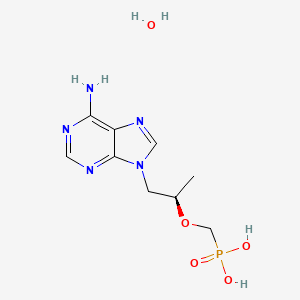
BMY 7378 Dihydrochlorid
Übersicht
Beschreibung
BMY 7378 Dihydrochlorid ist eine chemische Verbindung, die für ihre Rolle als partieller 5-HT1A-Serotoninrezeptor-Agonist und selektiver α1D-Adrenozeptor-Antagonist bekannt ist . Es wird häufig in der wissenschaftlichen Forschung verwendet, um die Auswirkungen von Serotonin- und adrenergen Rezeptoren zu untersuchen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte. Das Ausgangsmaterial, 8-(2-Chlorethyl)-8-azaspiro[4.5]decan-7,9-dion, wird unter bestimmten Bedingungen mit 1-(2-Methoxyphenyl)piperazin umgesetzt, um das Endprodukt zu erhalten . Die Reaktion erfordert typischerweise eine kontrollierte Umgebung mit präzisen Temperatur- und pH-Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren und Reinigungssystemen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird dann kristallisiert und in ihre Dihydrochloridsalzform umgewandelt, um die Stabilität und die Handhabung zu erleichtern .
Wissenschaftliche Forschungsanwendungen
BMY 7378 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird verwendet, um die Wechselwirkungen und Bindungsaffinitäten von Serotonin- und adrenergen Rezeptoren zu untersuchen.
Biologie: Hilft beim Verständnis der physiologischen Rollen von Serotonin- und adrenergen Rezeptoren in verschiedenen biologischen Prozessen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen untersucht, die mit Dysfunktionen von Serotonin- und adrenergen Rezeptoren zusammenhängen.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf Serotonin- und adrenerge Rezeptoren abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als partieller Agonist am 5-HT1A-Serotoninrezeptor und als selektiver Antagonist am α1D-Adrenozeptor wirkt . Diese doppelte Wirkung ermöglicht es, die Aktivität dieser Rezeptoren zu modulieren und verschiedene physiologische Prozesse zu beeinflussen. Die Verbindung bindet an diese Rezeptoren, verändert ihre Konformation und Aktivität, was wiederum die nachgeschalteten Signalwege beeinflusst .
Wirkmechanismus
BMY 7378 dihydrochloride, also known as 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride, is a compound with a complex mechanism of action that involves multiple targets and pathways .
Target of Action
BMY 7378 dihydrochloride primarily targets the α2C-adrenoceptor and α1D-adrenoceptor , with pKi values of 6.54 and 8.2, respectively . It also acts as a mixed agonist and antagonist for the 5-HT1A receptor with a pKi of 8.3 . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of blood pressure .
Mode of Action
As a partial agonist of the 5-HT1A serotonin receptor and a selective antagonist of the α1D-adrenoceptor, BMY 7378 dihydrochloride interacts with these targets to modulate their activity . By binding to these receptors, it can either enhance or inhibit the receptor’s function depending on the receptor’s state and the cellular context .
Biochemical Pathways
The interaction of BMY 7378 dihydrochloride with its targets affects several biochemical pathways. For instance, the antagonistic action on α1D-adrenoceptors can influence the adrenergic signaling pathway, potentially leading to effects such as antihypertensive activity . Similarly, its partial agonistic action on 5-HT1A receptors can modulate serotonin signaling, which is involved in numerous physiological processes, including mood regulation and pain perception .
Biochemische Analyse
Biochemical Properties
BMY 7378 Dihydrochloride interacts with various enzymes and proteins. It acts as a mixed agonist and antagonist for the 5-HT1A receptor, and it is a selective antagonist for the α1D-adrenoceptor . The Ki values for α1D, α1B, and α1A receptors are 2, 600, and 800 nM respectively .
Cellular Effects
The effects of BMY 7378 Dihydrochloride on cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways and affecting gene expression
Molecular Mechanism
BMY 7378 Dihydrochloride exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . Its mechanism of action involves its role as a partial agonist and antagonist for the 5-HT1A receptor and its selective antagonism for the α1D-adrenoceptor .
Dosage Effects in Animal Models
The effects of BMY 7378 Dihydrochloride vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BMY 7378 dihydrochloride involves multiple steps. The starting material, 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione, is reacted with 1-(2-methoxyphenyl)piperazine under specific conditions to yield the final product . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of BMY 7378 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high purity and yield. The compound is then crystallized and converted into its dihydrochloride salt form for stability and ease of handling .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMY 7378 Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden üblicherweise verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
WB-4101 Hydrochlorid: Ein weiterer α1-Adrenozeptor-Antagonist mit unterschiedlichen Selektivitätsprofilen.
Cyclazosin Hydrochlorid: Eine Verbindung mit ähnlichen adrenergen Rezeptor-antagonistischen Eigenschaften.
8-Cyclopentyl-1,3-dipropylxanthin: Eine Verbindung mit unterschiedlichen Rezeptor-Zielen, aber ähnlichen Forschungsanwendungen.
Einzigartigkeit
BMY 7378 Dihydrochlorid ist einzigartig durch seine doppelte Wirkung als partieller 5-HT1A-Serotoninrezeptor-Agonist und selektiver α1D-Adrenozeptor-Antagonist. Diese Kombination von Aktivitäten macht es zu einem wertvollen Werkzeug in der Forschung, um die komplexen Wechselwirkungen zwischen Serotonin- und adrenergen Systemen zu untersuchen .
Eigenschaften
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOMXUDFLRHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175334 | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-95-4 | |
| Record name | BMY-7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















